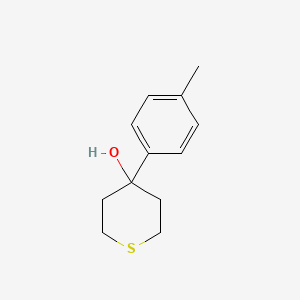

4-(4-Methylphenyl)thian-4-ol

Description

4-(4-Methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 4-methylphenyl group.

Propriétés

IUPAC Name |

4-(4-methylphenyl)thian-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOGWCDEDJKDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCSCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)thian-4-ol typically involves the reaction of 4-methylthiophenol with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by the introduction of an electrophile to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methylphenyl)thian-4-ol may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methylphenyl)thian-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for various substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced thiol derivatives.

Applications De Recherche Scientifique

4-(4-Methylphenyl)thian-4-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(4-Methylphenyl)thian-4-ol involves its interaction with molecular targets through its functional groups. The thian-4-ol core can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

4-(4-(Trifluoromethyl)phenyl)thian-4-ol

- Structure : Replaces the methyl group with a trifluoromethyl (CF₃) substituent on the phenyl ring.

- Molecular Weight : 262.29 g/mol; Purity : 97% .

- Key Differences : The electron-withdrawing CF₃ group increases lipophilicity and acidity of the hydroxyl group compared to the methyl analog. This enhances membrane permeability and metabolic stability, making it suitable for drug design .

(4-Thien-2-ylphenyl)methanol

- Structure : Benzyl alcohol derivative with a thiophene substituent instead of a methylphenyl group.

- Molecular Weight : 190.26 g/mol .

- Key Differences : The thiophene ring introduces aromatic sulfur, which modifies electronic properties (less electron-rich than phenyl). The linear alcohol structure lacks the thiane ring, reducing steric hindrance and ring strain .

4-(4-Methylphenyl)butan-1-ol

- Structure : Linear alcohol with a 4-methylphenyl group.

- Key Differences : Absence of the thiane ring simplifies the structure, likely increasing flexibility and reducing polarity compared to the cyclic thian-4-ol .

Phenol, 4-(methylthio)

- Structure: Phenol with a methylthio (SCH₃) group at the 4-position.

- Key Differences : The hydroxyl group is directly attached to the aromatic ring, making it more acidic (pKa ~10) than the aliphatic hydroxyl in thian-4-ol. The SCH₃ group enhances hydrophobicity .

Physical and Chemical Properties

Activité Biologique

4-(4-Methylphenyl)thian-4-ol, a thian compound with potential biological applications, has garnered interest for its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

4-(4-Methylphenyl)thian-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution:

- Oxidation : Can produce sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Typically yields thiol derivatives when treated with reducing agents such as lithium aluminum hydride.

- Substitution : The aromatic ring allows for electrophilic aromatic substitution reactions, enhancing its versatility in chemical synthesis.

Antimicrobial Properties

Research indicates that 4-(4-Methylphenyl)thian-4-ol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-(4-Methylphenyl)thian-4-ol has been explored in several studies. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action :

The compound appears to induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to G1 phase arrest.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells results in cell death.

A study reported an IC50 value of approximately 25 µM for MCF-7 cells, indicating a potent anticancer effect .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 4-(4-Methylphenyl)thian-4-ol against clinical isolates. The results confirmed its ability to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

Study 2: Anticancer Effects

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results indicated that it not only inhibited cell growth but also enhanced the cytotoxic effects when used in combination with standard chemotherapy agents like doxorubicin. This combination therapy could lead to reduced side effects and improved patient outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.